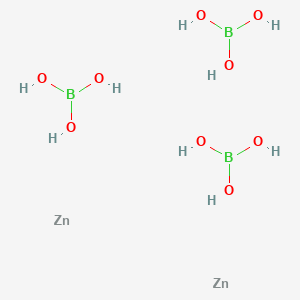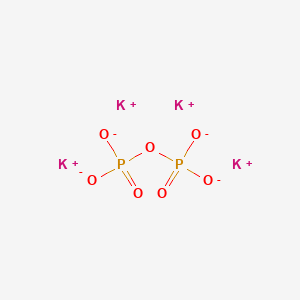
Diboron trizinc hexaoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron trizinc hexaoxide is a chemical compound with the molecular formula ( \text{B}_2\text{O}_6\text{Zn}_3 ). It is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is composed of boron, zinc, and oxygen atoms, forming a complex structure that exhibits interesting chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diboron trizinc hexaoxide can be synthesized through the reaction of zinc oxide with boric acid. The reaction typically occurs in a crystallizer containing a boric acid medium solution. The mixture of zinc oxide and boric acid is heated to a temperature range of 80 to 100°C for 5 to 7 hours. After the reaction, the product is filtered, washed, dried, and pulverized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced crystallization and purification techniques helps in achieving the desired quality for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diboron trizinc hexaoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: this compound can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state boron and zinc compounds, while reduction reactions may produce lower oxidation state products.
Applications De Recherche Scientifique
Diboron trizinc hexaoxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions, including borylation and diboration reactions.
Biology: The compound’s potential biological activity is being explored for applications in drug development and biochemical research.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic properties and its use in medical treatments.
Mécanisme D'action
The mechanism of action of diboron trizinc hexaoxide involves its interaction with molecular targets and pathways in chemical and biological systems. The compound’s boron and zinc atoms play a crucial role in its reactivity and interactions. In chemical reactions, the boron atoms can act as Lewis acids, facilitating various transformations. In biological systems, the compound’s interaction with enzymes and other biomolecules is being studied to understand its potential effects and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diboron trioxide: A compound with a similar boron-oxygen structure but without zinc.
Zinc borate: A compound containing zinc and boron, used in flame retardants and other applications.
Zinc oxide: A simple zinc compound with various industrial applications.
Uniqueness
Diboron trizinc hexaoxide is unique due to its combination of boron, zinc, and oxygen atoms, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
10192-46-8 |
|---|---|
Formule moléculaire |
BH3O3Zn |
Poids moléculaire |
127.2 g/mol |
Nom IUPAC |
boric acid;zinc |
InChI |
InChI=1S/BH3O3.Zn/c2-1(3)4;/h2-4H; |
Clé InChI |
OMUGFZNEOIWQOD-UHFFFAOYSA-N |
SMILES |
B(O)(O)O.B(O)(O)O.B(O)(O)O.[Zn].[Zn] |
SMILES canonique |
B(O)(O)O.[Zn] |
Key on ui other cas no. |
10192-46-8 |
Pictogrammes |
Irritant |
Numéros CAS associés |
10361-94-1 |
Synonymes |
diboron trizinc hexaoxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B158484.png)

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
![[D-Lys3]-GHRP-6](/img/structure/B158493.png)
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)




![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)
![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)


